molecular formula C16H18N4O2S B10983870 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B10983870
M. Wt: 330.4 g/mol
InChI Key: VRLXZBYIRJPEEZ-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide is a complex organic compound that features both an indole and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of appropriate indole and thiadiazole precursors under specific conditions. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with appropriate sulfur-containing reagents.

    Coupling with Indole Derivative: The thiadiazole intermediate is then coupled with an indole derivative under conditions that promote the formation of the desired product.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and thiadiazole moieties, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties may bind to different receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to its analogs.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C16H18N4O2S/c1-11-3-4-13-12(9-11)5-7-20(13)8-6-14(21)17-16-19-18-15(23-16)10-22-2/h3-5,7,9H,6,8,10H2,1-2H3,(H,17,19,21)

InChI Key

VRLXZBYIRJPEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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